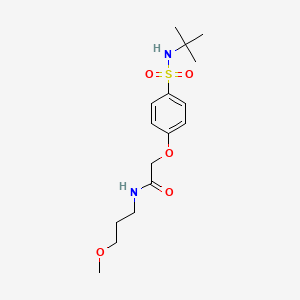![molecular formula C24H26N2O3S B7715403 N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, also known as APMSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. APMSA is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX enzymes, N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects. N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its limitations include its low potency and selectivity, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide. One direction is to explore its potential as a fluorescent probe in biochemical assays. Another direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide and its potential side effects.
Métodos De Síntesis
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is synthesized through a multi-step process that involves the reaction of 3-acetylphenyl isocyanate with N-(2-phenylethyl)methanesulfonamide. The reaction results in the formation of N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, which is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been studied for its potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has also been studied for its potential use as a fluorescent probe in biochemical assays.
Propiedades
IUPAC Name |
N-benzhydryl-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-30(28,29)26(18-17-20-11-5-2-6-12-20)19-23(27)25-24(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,24H,17-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIKUERPSQXQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)




![(E)-methyl 4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7715352.png)


![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)

![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)